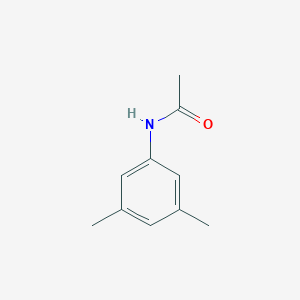

N-(3,5-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYQHIHIBTMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174488 | |

| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-45-5 | |

| Record name | N-(3,5-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',5'-Acetoxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3′,5′-Acetoxylidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNL9S5KW3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to N-(3,5-Dimethylphenyl)acetamide

The most common and direct method for the synthesis of N-(3,5-Dimethylphenyl)acetamide involves the acylation of 3,5-dimethylaniline (B87155). This reaction is typically achieved by treating 3,5-dimethylaniline with either acetic anhydride (B1165640) or acetyl chloride. derpharmachemica.com The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct, such as hydrochloric acid when acetyl chloride is used. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired acetamide (B32628).

Table 1: Reagents for Direct Synthesis of N-(3,5-Dimethylphenyl)acetamide

| Acylating Agent | Base (optional) | Starting Material |

|---|---|---|

| Acetic Anhydride | Pyridine, Triethylamine (B128534) | 3,5-Dimethylaniline |

| Acetyl Chloride | Sodium Bicarbonate, Pyridine | 3,5-Dimethylaniline |

Synthesis of Halogenated N-(3,5-Dimethylphenyl)acetamide Derivatives

Halogenated derivatives of N-(3,5-Dimethylphenyl)acetamide are crucial intermediates for further functionalization, particularly in the synthesis of biologically active compounds. The introduction of a halogen atom, typically bromine or chlorine, onto the acetyl group creates a reactive site for nucleophilic substitution.

Synthesis of 2-Bromo-N-(3,5-Dimethylphenyl)acetamide Analogues

The synthesis of 2-bromo-N-(3,5-dimethylphenyl)acetamide and its analogues is commonly achieved through the reaction of N-(3,5-dimethylphenyl)acetamide with a brominating agent. A standard laboratory procedure involves the reaction of the parent acetamide with bromoacetyl bromide. gsconlinepress.comcibtech.org This reaction is often performed in an aqueous medium with a base like sodium carbonate to maintain a specific pH. gsconlinepress.com Alternatively, direct bromination of the corresponding N-arylacetamide can be accomplished using bromine in a suitable solvent such as acetic acid. jmchemsci.com These bromo-derivatives serve as key precursors for synthesizing various heterocyclic compounds. gsconlinepress.comcibtech.org For instance, 2-Bromo-N-(3,5-dimethylphenyl)propanamide has been prepared as an intermediate in the synthesis of potential therapeutic agents. nih.gov

Synthesis of 2-Chloro-N-(3,5-Dimethylphenyl)acetamide Analogues

The chloroacetamide analogues are synthesized in a similar fashion to their bromo counterparts. The reaction of 3,5-dimethylaniline with chloroacetyl chloride is a widely used method. ontosight.aichem960.comresearchgate.net This can be performed in a biphasic system of an organic solvent like ether and an aqueous solution of a base such as sodium bicarbonate to trap the HCl byproduct. researchgate.net Another approach involves reacting various anilines, including 3,5-dimethylaniline, with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. chem960.com These 2-chloro-N-arylacetamides are valuable reagents, for example, in the synthesis of benzimidazole (B57391) derivatives. chem960.com Research has also documented the synthesis of more complex structures, such as 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide, through multi-step procedures. bldpharm.com

Table 2: Synthesis of Halogenated Derivatives

| Derivative | Halogenating Agent | Starting Material | Key Application |

|---|---|---|---|

| 2-Bromo-N-(3,5-dimethylphenyl)acetamide | Bromoacetyl bromide | N-(3,5-Dimethylphenyl)acetamide | Intermediate for heterocycle synthesis gsconlinepress.comcibtech.org |

| 2-Chloro-N-(3,5-dimethylphenyl)acetamide | Chloroacetyl chloride | 3,5-Dimethylaniline | Intermediate for heterocycle synthesis chem960.com |

Derivatization Reactions and Novel Compound Formation via the N-(3,5-Dimethylphenyl)acetamide Moiety

The N-(3,5-dimethylphenyl)acetamide scaffold is a cornerstone for the construction of a diverse array of more complex molecules, particularly heterocyclic systems. The reactive handle provided by the halogenated acetamide derivatives allows for their incorporation into various ring structures.

Incorporation into Heterocyclic Systems

The halogenated derivatives of N-(3,5-dimethylphenyl)acetamide are frequently employed in the synthesis of five- and six-membered heterocyclic rings.

Oxadiazoles and Thiadiazoles : The 2-bromoacetamide (B1266107) derivatives are instrumental in synthesizing 1,3,4-oxadiazoles. gsconlinepress.comcibtech.org The synthetic strategy often involves the reaction of N-aryl-2-bromoacetamides with a pre-formed oxadiazole-thiol core. gsconlinepress.com Similarly, thiadiazole rings can be constructed. For example, N-acetyl derivatives can be cyclized using reagents like phosphorous pentasulphide to yield 1,3,4-thiadiazoles. ias.ac.in Another route involves the cyclization of thiosemicarbazide (B42300) precursors. ias.ac.in

Pyrimidinones : N-(3,5-dimethylphenyl)-β-alanines can be cyclized with urea (B33335) in the presence of acetic acid and hydrochloric acid to form 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-diones. organic-chemistry.orgwikipedia.org

Benzimidazoles : The reaction of 2-chloro-N-substituted acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine in ethanol (B145695) leads to the formation of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. chem960.com

Pyrroles and Isoindoles : The N-(3,5-dimethylphenyl)acetamide moiety can be incorporated into pyrrole (B145914) and isoindole structures. For instance, 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione has been synthesized. chem960.com The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, a reaction class to which N-(3,5-dimethylphenyl)acetamide's parent amine belongs. ontosight.airesearchgate.net Furthermore, complex pyrrole derivatives containing the N-(3,5-dimethylphenyl)acetamide structure have been identified. For isoindoles, 2-chloro-N-(3,5-dimethylphenyl)acetamide can be reacted with isoindoline-1,3-dione (phthalimide) in the presence of potassium carbonate to yield N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. derpharmachemica.com There is also evidence of N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide being synthesized. bldpharm.com

Formation of Acylhydrazides and Subsequent Cyclization Pathways

Acylhydrazides are key intermediates derived from acetamide structures, which can be readily cyclized to form various heterocycles. The reaction of an ester with hydrazine (B178648) hydrate (B1144303) is a common method to produce the corresponding acylhydrazide. These hydrazides can then be condensed with isothiocyanates and subsequently cyclized in the presence of a base to form substituted 1,2,4-triazoles. Alternatively, acylhydrazides can react with carbon disulfide in a basic medium, followed by cyclization, to yield 1,3,4-oxadiazole-thiols. cibtech.org These pathways highlight the utility of the acetamide functional group in building a diverse range of heterocyclic systems through an acylhydrazide intermediate. gsconlinepress.comias.ac.in

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(3,5-Dimethylphenyl)acetamide |

| 3,5-Dimethylaniline |

| Acetic anhydride |

| Acetyl chloride |

| 2-Bromo-N-(3,5-Dimethylphenyl)acetamide |

| 2-Bromo-N-(3,5-dimethylphenyl)propanamide |

| 2-Chloro-N-(3,5-Dimethylphenyl)acetamide |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide |

| 2-bromoacetyl bromide |

| Sodium carbonate |

| Chloroacetyl chloride |

| Sodium bicarbonate |

| Triethylamine |

| 1,3,4-Oxadiazoles |

| 1,3,4-Thiadiazoles |

| Phosphorous pentasulphide |

| Thiosemicarbazide |

| 1-(3,5-dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-diones |

| N-(3,5-dimethylphenyl)-β-alanines |

| Urea |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide |

| 2-Mercaptobenzimidazole |

| 1-(3,5-dimethylphenyl)-1H-pyrrole-2,5-dione |

| N-(3,5-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide |

| Isoindoline-1,3-dione |

| N-(2-(3,5-Dimethylphenyl)isoindolin-5-yl)acetamide |

| Acylhydrazides |

| 1,2,4-Triazoles |

| Isothiocyanates |

| 1,3,4-oxadiazole-thiols |

| Carbon disulfide |

Synthesis of N-(3,5-Dimethylphenyl)-β-Alanine Derivatives and Cyclization Studies

N-substituted β-alanines are valuable intermediates in the synthesis of various biologically significant heterocyclic systems. researchgate.net The synthesis of N-(3,5-dimethylphenyl)-β-alanine and its derivatives is primarily achieved through the Michael addition of 3,5-dimethylaniline to α,β-unsaturated acids like acrylic acid, methacrylic acid, or crotonic acid. mdpi.com This reaction can proceed without a catalyst, as the acid itself can facilitate the process. mdpi.com Alternatively, the reaction can be performed by heating 3,5-dimethylaniline with β-propiolactone. vulcanchem.com

These N-(3,5-dimethylphenyl)-β-alanine derivatives serve as precursors for various cyclization reactions. researchgate.netktu.edu For instance, reaction with urea or potassium thiocyanate (B1210189) leads to the formation of 1-(3,5-dimethylphenyl)-substituted dihydropyrimidine-2,4(1H,3H)-diones and their 2-thio analogues. mdpi.comktu.edu

Furthermore, the condensation of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate (B1235776) yields 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone. mdpi.comktu.edu These synthetic routes provide access to a range of heterocyclic compounds with the N-(3,5-dimethylphenyl) moiety. researchgate.net The structures of these newly synthesized compounds have been confirmed using IR, 1H-NMR, and 13C-NMR spectroscopy. mdpi.comktu.edu

| β-Alanine Derivative | Cyclization Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-β-alanine | Urea | 1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione | mdpi.comvulcanchem.com |

| N-(3,5-dimethylphenyl)-β-alanine | Potassium Thiocyanate | 1-(3,5-Dimethylphenyl)-2-thiodihydropyrimidine-2,4(1H,3H)-dione | mdpi.com |

| N-(3,5-dimethylphenyl)-α-methyl-β-alanine | Ethyl Acetoacetate | 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone | mdpi.comktu.edu |

| N-(3,5-dimethylphenyl)-β-methyl-β-alanine | Urea | 1-(3,5-Dimethylphenyl)-6-methyl-dihydropyrimidine-2,4(1H,3H)-dione | mdpi.com |

Exploration of Reaction Mechanisms and Catalytic Pathways

The synthesis and transformation of N-(3,5-dimethylphenyl)acetamide and its analogues involve various reaction mechanisms and catalytic systems. The foundational synthesis of N-(3,5-dimethylphenyl)acetamide itself typically proceeds via a nucleophilic acyl substitution, where 3,5-dimethylaniline reacts with an acylating agent like acetic anhydride or acetyl chloride. ontosight.ai

For the construction of more complex analogues, palladium-catalyzed cross-coupling reactions are pivotal. The Suzuki cross-coupling mechanism, used to synthesize terphenyl acetamides from N-(2,5-dibromophenyl) acetamide, involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination with a Pd(0)/Pd(II) catalyst. mdpi.com Similarly, the synthesis of indolo[3,2-c]quinolinones from Ugi adducts relies on a palladium-catalyzed C-H functionalization step. rug.nl The optimization of this latter reaction showed that Pd(OAc)2 is an effective catalyst, with Cu(OAc)2 acting as the oxidant. rug.nl The yield was sensitive to catalyst loading and temperature, with a decrease in yield observed at lower temperatures (120°C) or with reduced amounts of the palladium catalyst. rug.nl

In the realm of modern synthetic methods, visible-light photocatalysis offers a metal-free alternative. The mechanism for a photocatalytic Ugi-like reaction involves the isocyanide component absorbing light and reaching an excited state. rsc.org This excited isocyanide then engages in a single electron transfer (SET) process, initiating the cascade of events that form the multicomponent product. rsc.org

The synthesis of halogenated intermediates, such as 2-chloro-N-(2,3-dimethylphenyl)acetamide (an analogue), involves the use of chloroacetyl chloride as a bifunctional electrophile. smolecule.com This reaction is a direct acylation where the electronic properties of the substituents on the aniline (B41778) ring can influence the reaction rate and yield. smolecule.com These mechanistic insights are crucial for the rational design and optimization of synthetic routes to novel and functionalized N-(3,5-dimethylphenyl)acetamide derivatives.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. For N-(3,5-Dimethylphenyl)acetamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), offer deep insights into its fundamental properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For N-aryl acetamides, the geometry is largely defined by the planar amide group and its orientation relative to the dimethylphenyl ring. The structure of N-(3,5-dimethylphenyl)acetamide has been determined, providing a basis for these computational models. The bond parameters in related acetanilides are found to be similar, suggesting a predictable structural framework.

Interactive Data Table: Representative Optimized Geometric Parameters for an Acetanilide (B955) Structure

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | N-C (aryl) | ~1.42 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C (aryl) | ~128° |

| Dihedral Angle | C(aryl)-C(aryl)-N-C(O) | Varies |

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This analysis not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of specific vibrational modes to the observed spectral peaks.

Key vibrational modes for N-(3,5-Dimethylphenyl)acetamide include the C=O stretching, N-H bending, C-N stretching, and various vibrations of the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data.

Interactive Data Table: Representative Vibrational Frequencies for N-aryl Acetamides

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3400-3500 cm⁻¹ | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Stretching of C-H bonds on the phenyl ring. |

| C=O Stretch (Amide I) | ~1680-1700 cm⁻¹ | Stretching of the carbonyl double bond. |

| N-H Bend (Amide II) | ~1500-1550 cm⁻¹ | Bending motion of the N-H bond. |

| C-N Stretch (Amide III) | ~1250-1300 cm⁻¹ | Stretching of the amide C-N bond. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For similar N-aryl acetamide (B32628) compounds, DFT calculations have been used to determine these values. For instance, a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide reported a HOMO-LUMO energy gap of 5.0452 eV, with HOMO and LUMO energies of -5.3130 eV and -0.2678 eV, respectively nih.gov. These values indicate significant molecular stability.

Interactive Data Table: Representative Frontier Molecular Orbital Energies

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to -1.5 eV |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.0 to 5.5 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It examines charge transfer and hyperconjugative interactions, which contribute to molecular stability. This analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Molecules like N-(3,5-Dimethylphenyl)acetamide can exist in different spatial orientations, or conformations, due to the rotation around single bonds. The exploration of the conformational energy landscape involves calculating the energy of the molecule as a function of one or more dihedral angles. This creates a potential energy surface (PES) that maps the different conformers and the energy barriers that separate them.

For N-(3,5-Dimethylphenyl)acetamide, key rotations would be around the N-C(aryl) bond and the C(aryl)-CH3 bonds. The analysis reveals the most stable (lowest energy) conformer and the relative energies of other, less stable conformations. Understanding this landscape is vital as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's active site.

Molecular Docking Studies in Rational Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in rational drug design for predicting the binding affinity and mode of action of potential drug candidates.

Acetamide derivatives have been identified as potent modulators of enzymes such as Monoamine Oxidase B (MAO-B), which is a key target in the treatment of neurodegenerative conditions like Parkinson's disease nih.gov. Molecular docking studies can elucidate how N-(3,5-Dimethylphenyl)acetamide might interact with the active site of MAO-B.

In a typical docking simulation, the ligand would be placed in the binding pocket of the enzyme. The simulation then explores various binding poses, scoring them based on binding energy. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions often include:

Hydrogen Bonds: Formed between the amide N-H or C=O group and polar amino acid residues in the active site (e.g., Gln206, Tyr435) mdpi.com.

Hydrophobic Interactions: The dimethylphenyl ring can form favorable interactions with nonpolar residues in the enzyme's binding pocket.

π-π Stacking: The aromatic ring of the ligand can stack with aromatic residues like Tyrosine or Phenylalanine in the active site.

Such studies can guide the synthesis of more potent and selective inhibitors by identifying which molecular modifications would enhance binding affinity nih.govnih.gov. For example, a docking study on acetamide derivatives against MAO-A identified a compound with a binding energy of -8.3 kcal/mol, indicating strong affinity researchgate.net.

Ligand-Macromolecule Interaction Modeling

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This modeling helps elucidate the specific molecular interactions that stabilize the ligand-receptor complex, which is fundamental to its biological function. Studies on derivatives of N-(3,5-Dimethylphenyl)acetamide have explored their potential as inhibitors of various enzymes implicated in disease.

For instance, derivatives of N-(3,5-Dimethylphenyl)acetamide have been investigated as potential inhibitors of enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) nih.govresearchgate.net. Docking simulations predict how these compounds fit into the active sites of these enzymes, identifying key interactions that contribute to their inhibitory potential.

In a different therapeutic area, derivatives incorporating the N-(3,5-Dimethylphenyl)acetamide moiety have been designed as antithrombotic agents targeting the serine protease Factor Xa (F-Xa), a critical enzyme in the blood coagulation cascade researchgate.net. Molecular docking studies of these compounds revealed detailed interaction patterns within the F-Xa active site. For example, a potent derivative was shown to form a crucial hydrogen bond between the NH group of the acetamide linker and the side chain of Arg25 in the S4 pocket of the enzyme researchgate.net. Other interactions observed for this class of inhibitors include hydrophobic contacts with residues such as Lys236, Ala24, and Cys44, as well as pi-stacking and pi-cation interactions involving aromatic moieties of the ligands and residues like Leu235 and Arg25 researchgate.net. These models provide a structural hypothesis for the observed inhibitory activity and guide further chemical modifications.

Table 1: Key Molecular Interactions of N-(3,5-Dimethylphenyl)acetamide Derivatives with Macromolecular Targets

| Derivative Class | Macromolecule Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1,3,4-Oxadiazole (B1194373) Derivatives | Factor Xa (F-Xa) | Arg25, Lys236, Ala24, Cys44, Leu235 | Hydrogen Bonding, Hydrophobic Contact, Pi-Stacking, Pi-Cation |

Computational Assessment of Binding Affinities and Interactions in Designed Compounds

Beyond simply predicting the binding pose, computational methods are used to estimate the binding affinity between a ligand and its target. This quantitative assessment is crucial for prioritizing compounds for synthesis and experimental testing. Docking scores, which are mathematical approximations of the binding free energy, are commonly used for this purpose.

In the study of 1,3,4-oxadiazole derivatives based on N-(3,5-Dimethylphenyl)acetamide as Factor Xa inhibitors, binding affinities were quantified using docking scores and Atomic Contact Energy (ACE) values researchgate.net. One of the most potent ligands exhibited a high docking score of 6270 and a favorable ACE of -352.28 kcal/mol, indicating a strong predicted binding affinity. Another derivative, which lacked hydrogen bonds but achieved a good geometric fit within the receptor, had a score of 5612 and an ACE of -312.12 kcal/mol researchgate.net. These scoring functions allow for the rank-ordering of designed compounds, helping to identify those with the highest probability of being active.

Similarly, computational assessments of N-aryl-2-(N-disubstituted) acetamide compounds against neurodegenerative enzymes have identified promising candidates. One such compound was highlighted as the best in its series, suggesting a selective affinity for MAO-B, a key target in Parkinson's disease treatment nih.govresearchgate.net. Such computational screening enables the efficient exploration of chemical space to find compounds with desirable binding characteristics.

Table 2: Predicted Binding Affinities of Designed N-(3,5-Dimethylphenyl)acetamide Derivatives against Factor Xa

| Compound ID | Docking Score | Atomic Contact Energy (ACE) (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Ligand 3a | 6270 | -352.28 | Hydrogen bond with Arg25 |

| Ligand 3d | 5646 | -287.52 | Not specified |

| Ligand 3i | 5612 | -312.12 | Pi-cation contact with Arg25; no H-bonds |

| Ligand 3h | 5612 | -311.48 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities . By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby optimizing the drug design process mdpi.com.

While a specific QSAR model for N-(3,5-Dimethylphenyl)acetamide has not been detailed in the reviewed literature, the methodology has been extensively applied to structurally related N-aryl acetamides and other enzyme inhibitors mdpi.comtandfonline.comtandfonline.com. These studies are highly instructive for how such models could be developed and applied to optimize derivatives of N-(3,5-Dimethylphenyl)acetamide.

The development of a QSAR model involves calculating a wide range of molecular descriptors, which can be categorized as constitutional, topological, electronic, or steric, among others. For a series of N-(3,5-Dimethylphenyl)acetamide derivatives, these descriptors would quantify properties like molecular weight, shape, lipophilicity (AlogP98), and the distribution of electronic charge (dipole moment) mdpi.com.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach. These techniques analyze the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields surrounding a set of aligned molecules tandfonline.comnih.gov. The resulting 3D contour maps visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity.

For example, a CoMFA/CoMSIA analysis of N-(3,5-Dimethylphenyl)acetamide derivatives could reveal that:

Steric Fields: Green contours might indicate areas where bulky substituents are favored, while yellow contours would show regions where steric bulk is detrimental to activity researchgate.net.

Electrostatic Fields: Blue contours could highlight regions where positive charges (or electron-donating groups) enhance binding, whereas red contours would indicate where negative charges (or electron-withdrawing groups) are preferred researchgate.net.

Hydrophobic and H-Bonding Fields: Other maps can show where hydrophobic groups or hydrogen bond donors/acceptors would be beneficial for increasing potency nih.gov.

By interpreting these models, medicinal chemists can strategically design the next generation of compounds, focusing on modifications predicted to have the greatest positive impact on activity. Statistical validation, using metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²), is essential to ensure the model's robustness and predictive power mdpi.comtandfonline.com.

Table 3: Common Descriptors and Methods in QSAR Modeling

| QSAR Method | Common Descriptors / Fields | Information Provided |

|---|---|---|

| 2D-QSAR | Topological indices (e.g., Wiener, CHI-V-3_C), Electronic (e.g., Dipole-Mag), Lipophilicity (e.g., AlogP98) | Correlates whole-molecule properties with activity to guide general structural modifications. |

| 3D-QSAR (CoMFA) | Steric Fields, Electrostatic Fields | Provides 3D contour maps showing where steric bulk and specific charge distributions are favorable or unfavorable for activity. |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Organic Synthesis

N-(3,5-Dimethylphenyl)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. cymitquimica.com Its structure, featuring a phenyl ring with two methyl groups and a reactive acetamide (B32628) moiety, allows for a variety of chemical transformations. cymitquimica.com The presence of the dimethylphenyl group influences the compound's reactivity and solubility, making it a valuable precursor in multi-step synthetic pathways. cymitquimica.com

A notable application of a derivative, N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, is as a key intermediate in the synthesis of efaproxiral (B1662174) (RSR-13), an allosteric modifier of hemoglobin. This synthesis involves the condensation of 2-(4-hydroxyphenyl)acetic acid with 3,5-dimethylaniline (B87155), achieving high yields under optimized conditions. The structural simplicity and the ease with which it can be functionalized make this and related acetamides scaffolds for developing a diverse range of biologically active molecules.

Furthermore, derivatives of N-(3,5-Dimethylphenyl)acetamide have been utilized in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been incorporated into the structure of new 1,3,4-oxadiazole (B1194373) derivatives, which have been studied for their antithrombotic activities. mdpi.com Similarly, it is a component in the synthesis of N-substituted acetamide derivatives bearing an azinane and 1,3,4-oxadiazole nucleus, which have been screened for antibacterial activity. tjpr.orgbioline.org.br The synthesis of these complex molecules often involves the reaction of a bromo-acetylated derivative of N-(3,5-dimethylphenyl)acetamide with other heterocyclic structures. mdpi.comtjpr.orgbioline.org.br

The versatility of N-(3,5-Dimethylphenyl)acetamide as a synthetic intermediate is further demonstrated in its use in palladium-catalyzed Suzuki cross-coupling reactions to create aniline-based amides with potential nonlinear optical (NLO) properties. mdpi.comresearchgate.net In these reactions, the acetamide group serves to protect the amine during the coupling of arylboronic acids to a dibrominated aniline (B41778) precursor. researchgate.net

Contribution to Ligand Design for Coordination Chemistry

The structural characteristics of N-(3,5-Dimethylphenyl)acetamide make it and its derivatives valuable components in the design of ligands for coordination chemistry. The amide nitrogen and carbonyl oxygen atoms can act as donor sites for metal ions, while the dimethylphenyl group can be modified to tune the steric and electronic properties of the resulting metal complexes.

A significant example is the synthesis of 2,2′,2′′-nitrilotris(N-(3,5-dimethylphenyl)acetamide) (H3Ldmp). rsc.org This tripodal ligand, and a series of its electronically tuned analogues, have been used to form complexes with iron and zinc. rsc.org These complexes have been investigated for their ability to activate molecular oxygen, with the iron complexes reacting rapidly with O2 to form diferric mu-oxo bridged species. rsc.org The electronic properties of the ligands, influenced by substituents on the aryl rings, were found to correlate with the properties of the metal complexes. rsc.org

Derivatives of N-(3,5-dimethylphenyl)acetamide have also been incorporated into more complex ligand frameworks. For example, imidazolium (B1220033) salts containing the N-(2,5-dimethylphenyl)-acetamide moiety have been synthesized and used to create silver(I) and palladium(II) N-heterocyclic carbene (NHC) complexes. researchgate.net These complexes have been characterized and studied for their potential antibacterial activities. researchgate.net The N-acetamide group in these ligands plays a role in modifying the electronic and steric environment of the metal center. researchgate.net

The ability to systematically modify the substituents on the phenyl ring of N-(3,5-Dimethylphenyl)acetamide provides a powerful tool for creating a library of ligands with fine-tuned properties for specific applications in catalysis and materials science. rsc.org

Incorporation into Advanced Chemical Entities for Molecular Recognition Studies

The N-(3,5-dimethylphenyl)acetamide moiety has been incorporated into larger molecular architectures designed for molecular recognition. The specific arrangement of its functional groups allows for the formation of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for selective binding events.

Research has shown that N-substituted-1H-benzimidazol-2-yl]thio]acetamides, which can include the N-(3,5-dimethylphenyl)acetamide group, have been identified as potential elastase inhibitors. mdpi.com Virtual screening and subsequent experimental testing revealed that these compounds could fit into the active site of the enzyme, suggesting their potential for development as new chemical entities targeting elastase. mdpi.com The dimethylphenyl group contributes to the hydrophobic interactions within the enzyme's binding pocket. mdpi.com

In another study, N-(3,5-dimethylphenyl)acetamide derivatives were part of a series of novel 1,3,4-oxadiazole compounds synthesized and evaluated for their antithrombotic effects. mdpi.com Molecular docking studies of these compounds provided insights into their binding modes with target proteins, highlighting the importance of the substituted phenylacetamide fragment for interaction. mdpi.com

The synthesis of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(3,5-dimethylphenyl)-acetamide demonstrates the integration of this moiety into more complex structures. scielo.br These types of molecules, with their multiple functional groups and aromatic rings, are of interest for their potential biological activities, which are often underpinned by molecular recognition phenomena. mdpi.comscielo.br

Potential in Materials Science Research and Crystal Engineering

N-(3,5-Dimethylphenyl)acetamide and its isomers have been the subject of studies in materials science and crystal engineering due to their ability to form predictable and stable solid-state structures. The interplay of hydrogen bonding from the amide group and other intermolecular interactions dictates the packing of the molecules in the crystal lattice.

The crystal structure of N-(3,5-dimethylphenyl)acetamide has been determined, and its bond parameters have been compared to other acetanilides. iucr.org These studies reveal how the substitution pattern on the phenyl ring influences the molecular conformation and the resulting crystal packing. For example, in the related compound N-(3,4-Dimethylphenyl)acetamide, molecules are linked into chains through N—H···O hydrogen bonding. iucr.org

The introduction of different substituents on the phenyl ring or the acetyl group of N-phenylacetamides allows for the systematic study of how intermolecular interactions affect the crystal structure. For instance, the crystal structure of 2-chloro-N-(3,5-dimethylphenyl)acetamide has also been determined as part of a broader investigation into the structures of aromatic amides. iucr.org

Furthermore, the dimethylphenyl group has been used as a substituent in the design of ligands for metal-organic frameworks (MOFs). nih.gov While not directly N-(3,5-Dimethylphenyl)acetamide, the use of 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid to create MOFs with manganese, lead, cadmium, copper, and zinc demonstrates the utility of the dimethylphenyl moiety in building extended solid-state structures. nih.gov These materials can exhibit interesting properties such as porosity and luminescence, which are dependent on their crystal structures. nih.gov

The study of how molecules like N-(3,5-Dimethylphenyl)acetamide self-assemble in the solid state is fundamental to crystal engineering, which aims to design and synthesize new solid-state materials with desired physical and chemical properties. iucr.org

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for N-(3,5-Dimethylphenyl)acetamide Synthesis

The traditional synthesis of N-aryl acetamides, including N-(3,5-Dimethylphenyl)acetamide, often involves reagents like acetic anhydride (B1165640) or acetyl chloride, which can be harsh and produce corrosive byproducts. wordpress.comgoogle.com Future research is increasingly focused on developing environmentally benign and efficient synthetic protocols that align with the principles of green chemistry.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. chemicaljournals.com Microwave-assisted, solvent-free preparations of various acetamides have been successfully demonstrated, providing a promising route for the eco-friendly synthesis of N-(3,5-Dimethylphenyl)acetamide. researchgate.netmdpi.com Research in this area would involve optimizing microwave parameters (power, temperature, time) for the reaction of 3,5-dimethylaniline (B87155) with a suitable acetyl donor, potentially without the need for a solvent. nih.gov

Ultrasound-Assisted Synthesis: Similar to microwaves, ultrasound irradiation can enhance reaction rates and efficiency in a solvent-free setting. acs.org Exploring the sonochemical synthesis of N-(3,5-Dimethylphenyl)acetamide presents another avenue for green process development.

Novel Catalytic Systems: The development of metal-free catalytic systems is a significant goal in green chemistry. A method for synthesizing N-aryl amides using aryltriazenes and acetonitrile (B52724) under mild, metal-free conditions has been reported, avoiding the potential for transition metal contamination in the final product. consensus.apparabjchem.org

Alternative Acetylating Reagents: Future work could focus on replacing traditional acetylating agents with more benign alternatives. For instance, the use of potassium thioacetate (B1230152) as a stable, easy-to-handle acetylating reagent for aniline (B41778) derivatives at room temperature represents a significant step forward. google.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Traditional Acetylation | Uses acetic anhydride or acetyl chloride. | Well-established, high conversion. | wordpress.comgoogle.com |

| Microwave-Assisted Synthesis | Solvent-free or reduced solvent, rapid heating. | Drastically reduced reaction times, higher yields, energy efficient. | chemicaljournals.comresearchgate.net |

| Metal-Free Amination | Uses aryltriazenes with acetonitrile. | Avoids transition metal catalysts and harsh conditions. | consensus.app |

| Novel Acetylating Reagent | Uses potassium thioacetate. | Mild room temperature conditions, stable and inexpensive reagent. | google.com |

Exploration of Novel Catalytic Applications and Selective Transformations

The amide functional group is a versatile directing group in modern synthetic chemistry, capable of guiding transition-metal catalysts to functionalize otherwise inert C-H bonds. The N-(3,5-Dimethylphenyl)acetamide molecule is an ideal candidate for exploration in this context. The acetamido group can act as a directing group to achieve selective ortho-functionalization of the phenyl ring.

Future research should explore:

C-H Activation and Functionalization: Utilizing the acetamido moiety as a directing group for palladium-catalyzed reactions could enable the selective introduction of various functional groups (e.g., aryl, alkyl, acyl) at the C-2 and C-6 positions of the dimethylphenyl ring. nih.govacs.org Such transformations are highly valuable for creating complex molecular architectures from simple precursors. The development of transient directing group strategies, where the directing moiety is formed in situ, could further enhance the efficiency and applicability of these methods. snnu.edu.cn

Substrate in Cross-Coupling Reactions: The molecule itself could serve as a substrate in various cross-coupling reactions. For example, after an initial ortho-halogenation, the resulting halo-derivative of N-(3,5-Dimethylphenyl)acetamide could participate in well-established catalytic cycles like Suzuki or Buchwald-Hartwig couplings.

| Transformation Type | Catalyst/Metal | Directing Group Role | Potential Outcome for N-(3,5-Dimethylphenyl)acetamide | Reference |

|---|---|---|---|---|

| C-H Acylation | Palladium (II) | Yes (Acetamido) | Introduction of a carbonyl group at the ortho position. | nih.gov |

| C-H Arylation | Palladium (II) | Yes (Acetamido) | Formation of a biaryl structure via ortho C-C bond formation. | acs.org |

| C-H Alkenylation | Rhodium (III) | Yes (Acetamido) | Introduction of a vinyl group at the ortho position. | rsc.org |

| C-H Alkylation | Iron | Yes (Ketone derivative) | Potential for ortho-alkylation if the amide is modified. | rsc.org |

Advanced Spectroscopic Techniques for Dynamic Molecular Studies

While standard spectroscopic data for N-(3,5-Dimethylphenyl)acetamide exists, advanced techniques can provide deeper insights into its molecular dynamics, conformation, and non-covalent interactions.

Future avenues for spectroscopic investigation include:

Solid-State NMR (ssNMR): This technique can elucidate the structure and dynamics in the solid state, providing information on molecular packing, hydrogen bonding networks, and identifying the presence of different polymorphs.

Variable-Temperature (VT) NMR: VT-NMR studies in solution can reveal information about rotational barriers, such as the barrier to rotation around the amide C-N bond or the aryl-N bond, providing quantitative data on the molecule's conformational flexibility.

Advanced X-ray Diffraction Studies: High-resolution single-crystal X-ray diffraction at various temperatures can precisely map electron density and characterize the nature of intermolecular interactions, such as N-H···O and C-H···O hydrogen bonds and potential π-π stacking. researchgate.net This data is crucial for understanding the forces that govern the molecule's crystal packing.

Computational Spectroscopy: Combining experimental results with Density Functional Theory (DFT) calculations can help assign complex spectra and predict spectroscopic properties. mdpi.comnih.gov For example, DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, aiding in the interpretation of experimental data.

Integration of Machine Learning in Predictive Modeling of Reactivity and Structure

The intersection of computational chemistry and artificial intelligence offers a powerful new paradigm for chemical research. For a molecule like N-(3,5-Dimethylphenyl)acetamide, machine learning (ML) can be leveraged to predict its behavior and guide experimental efforts.

Future research directions include:

Quantum Chemistry-Informed ML: Large datasets of molecular properties can be generated using high-throughput DFT calculations. These properties can include optimized geometries, reaction energies, activation barriers for C-H functionalization, and electronic properties like HOMO-LUMO gaps. mdpi.com

Predictive Reactivity Models: ML models, such as graph neural networks, can be trained on these DFT-generated datasets. Such models could predict the reactivity and site-selectivity of N-(3,5-Dimethylphenyl)acetamide and its derivatives in various catalytic reactions, accelerating the discovery of new transformations.

Structure-Property Relationship Modeling: By training ML models on data from both computational and experimental studies (e.g., crystal structures, spectroscopic data), it may become possible to predict the solid-state properties (like crystal packing or polymorphism) of new, related N-aryl acetamides before they are synthesized.

Investigation of Solid-State Reactivity and Phase Transformations

The behavior of molecules in the solid state is critical for applications in materials science and pharmaceuticals. The study of solid-state phenomena for N-(3,5-Dimethylphenyl)acetamide remains a largely unexplored field.

Promising research avenues are:

Polymorph Screening: Many organic molecules exhibit polymorphism, where they can crystallize into multiple distinct crystal structures with different physical properties. nih.gov A systematic screening for polymorphs of N-(3,5-Dimethylphenyl)acetamide using various crystallization conditions (e.g., different solvents, temperatures, pressures) could reveal new solid forms.

Phase Transition Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and variable-temperature powder X-ray diffraction (VT-PXRD) can be used to study temperature-induced phase transitions between different polymorphic forms. nih.gov Understanding these transitions is crucial for controlling the solid form of the material.

Solid-State Reactivity: The reactivity of a molecule can be dramatically different in the solid state compared to in solution. Investigations into solid-state reactions, such as photochemical transformations or reactions with gases, could lead to novel materials or synthetic pathways. Studies on simpler acetanilides have shown that solid-state transacylation reactions with dicarboxylic acids can occur, highlighting the potential for N-(3,5-Dimethylphenyl)acetamide to participate in such reactivity. dtic.mil The influence of crystal packing on reaction pathways would be a key focus of such research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.